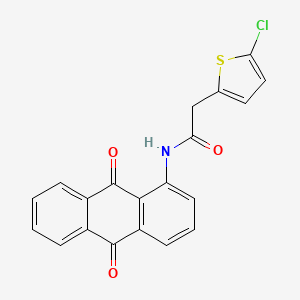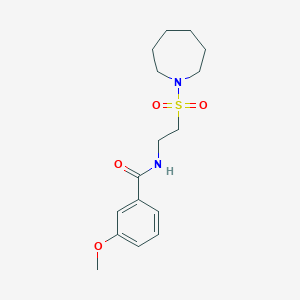![molecular formula C18H24ClN3O2 B2847164 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one CAS No. 2361797-01-3](/img/structure/B2847164.png)
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is a chemical compound that belongs to the family of piperidine and azetidinone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been suggested that this compound may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one have been extensively studied. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has also been shown to exhibit antibacterial activity by disrupting the bacterial cell wall synthesis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one in lab experiments is its potent antitumor and antibacterial activity. Additionally, this compound has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may affect normal cells in addition to cancer cells. Therefore, further research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one. One potential direction is to investigate the efficacy of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound to minimize potential toxicity. Furthermore, it would be interesting to investigate the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
合成法
The synthesis of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one involves the reaction of 4-piperidone hydrochloride with 2-chloro-5-(methylamino)benzoic acid in the presence of a base. The resulting intermediate is then treated with 3,3-dimethylazetidin-2-one to obtain the final product. The synthesis of this compound has been reported in various research articles, and it has been found to be a straightforward and efficient process.
科学的研究の応用
The compound 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as breast, lung, and colon cancer. Additionally, this compound has also shown antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, it has been found to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[1-[2-chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-18(2)15(21-17(18)24)11-6-8-22(9-7-11)16(23)13-10-12(20-3)4-5-14(13)19/h4-5,10-11,15,20H,6-9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDIAHQDHVABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)NC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

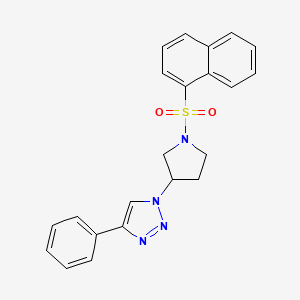

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)
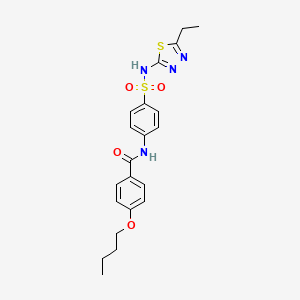
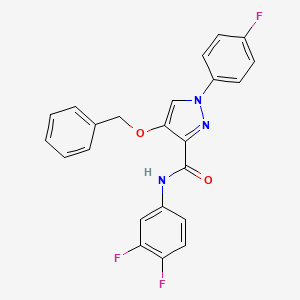
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)
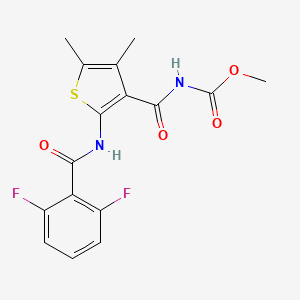


![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)
![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)
